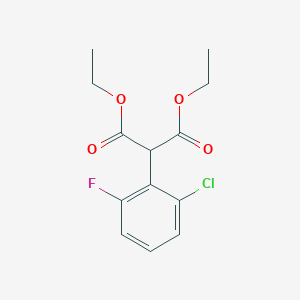

Diethyl 2-(2-chloro-6-fluorophenyl)malonate

概要

説明

Synthesis Analysis

The synthesis of similar compounds like Diethyl 2-(2-chloro-6-fluorophenyl)malonate involves a multi-step process. For instance, Diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing water-soluble carboxylic acid, is synthesized from 2-chloronicotinic acid through a two-step process with an overall yield of 83.3% (Xiong et al., 2018).

Molecular Structure Analysis

The molecular structure of diethyl malonate derivatives is often analyzed using techniques like X-ray diffraction, NMR, and MS. These techniques help in understanding the spatial arrangement of atoms and the overall geometry of the molecule.

Chemical Reactions and Properties

Diethyl malonate derivatives undergo various chemical reactions, including nucleophilic substitution and phase-transfer catalysis. These reactions lead to the formation of different products, which are essential for synthesizing various compounds (Mossini et al., 1979).

科学的研究の応用

Synthesis of Anticancer Drug Intermediates

Diethyl 2-(2-chloro-6-fluorophenyl)malonate is utilized in the synthesis of small molecule anticancer drugs. It acts as an important intermediate for developing targeted inhibitors that influence cancer cell growth and promote apoptosis. Its derivatives are key components in several kinase inhibitors used in cancer therapy (Xiong et al., 2018).

Role in Electrophilic Amination Reactions

This compound is involved in amination reactions with Grignard reagents, producing N-alkylation products. These are subsequently converted into valuable chemical compounds like N-alkyl-p-anisidines, demonstrating its versatility in organic synthesis (Niwa et al., 2002).

Heterocyclic Chemistry Applications

It also plays a significant role in the synthesis of heterocyclic compounds, showcasing high reactivity towards various reagents. This leads to the creation of diverse heterocyclic sulfone systems, indicating its potential in the development of new chemical entities (Elkholy, 2008).

Utilization in Cyclocondensation Reactions

The compound is used in cyclocondensation reactions to form six-membered heterocycles. It demonstrates the ability to react with 1,3-dinucleophiles, indicating its use in complex chemical syntheses (Stadlbauer et al., 2001).

Supramolecular Assembly Formation

Diethyl 2-(2-chloro-6-fluorophenyl)malonate derivatives contribute to supramolecular assembly formation, assisted by non-covalent interactions. This highlights its significance in molecular conformation studies and the development of advanced materials (Shaik et al., 2019).

Safety And Hazards

While specific safety data for Diethyl 2-(2-chloro-6-fluorophenyl)malonate is not available in the search results, similar compounds such as Diethyl malonate are classified as combustible liquids . Precautions include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

特性

IUPAC Name |

diethyl 2-(2-chloro-6-fluorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO4/c1-3-18-12(16)11(13(17)19-4-2)10-8(14)6-5-7-9(10)15/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTSAIIWPRPCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=CC=C1Cl)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382191 | |

| Record name | Diethyl 2-(2-chloro-6-fluorophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(2-chloro-6-fluorophenyl)malonate | |

CAS RN |

190521-88-1 | |

| Record name | Diethyl 2-(2-chloro-6-fluorophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

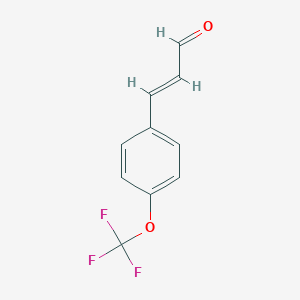

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)